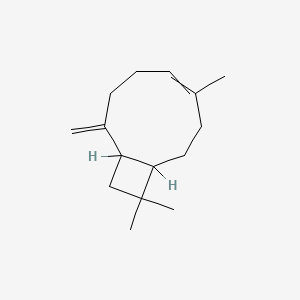

β-石竹烯

描述

Bicyclo[7.2.0]undec-4-ene, 4,11,11-trimethyl-8-methylene-, (1R,4E,9S)- is a natural product found in Copaifera with data available.

科学研究应用

β-石竹烯:科学研究应用的全面分析

神经保护和抗炎特性: β-石竹烯(BCP)已被研究用于治疗各种炎症病理,包括神经系统疾病,如帕金森病、阿尔茨海默病、多发性硬化症、肌萎缩侧索硬化症、中风,甚至某些类型的癌症,如结肠癌、乳腺癌、胰腺癌、淋巴瘤、黑色素瘤和神经胶质瘤癌症。 已知它能穿过血脑屏障并作用于小胶质细胞以减少神经炎症 .

心血管健康:研究表明,由于其抗炎特性,BCP 可能对高甘油三酯血症和动脉粥样硬化等疾病有益 .

胃肠道健康:研究表明,BCP 可能通过其抗炎作用帮助治疗子宫内膜异位症和痛经等疾病 .

抗癌活性:由于BCP能够改善用于模拟各种肿瘤的动物的表型,因此正在研究其在癌症治疗中的作用 .

肾脏和肝脏疾病:该化合物已被研究用于其在肾脏和肝脏疾病中的治疗潜力,再次利用其抗炎能力 .

感染控制:由于其化学结构,BCP 正在被研究用于治疗感染的有效性 .

香料和调味品行业:除了医疗应用之外,BCP 还是各种植物精油的主要成分,由于其独特的辛辣香气,被广泛用作食品、化妆品和香水的香料添加剂 .

作用机制

Target of Action

Beta-Caryophyllene (BCP) is a natural bicyclic sesquiterpene that acts as a selective phytocannabinoid agonist of type 2 receptors (CB2-R) . In addition to CB2-R, BCP also activates Peroxisome proliferator-activated receptors alpha (PPAR-α), which favorably modulates the lipid metabolism .

Mode of Action

BCP interacts with its targets, primarily CB2-R and PPAR-α, to exert various biological activities. It inhibits the main inflammatory mediators, such as inducible nitric oxide synthase (iNOS), Interleukin 1 beta (IL-1β), Interleukin-6 (IL-6), tumor necrosis factor-alfa (TNF-α), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), cyclooxygenase 1 (COX-1), and cyclooxygenase 2 (COX-2) . The activation of PPAR-α and PPAR-γ receptors is also mediated by BCP .

Biochemical Pathways

BCP affects several biochemical pathways. It inhibits various inflammatory mediators, thereby exerting an anti-inflammatory action . It also favorably modulates lipid metabolism by increasing the ability of hormone nuclear receptors PPAR-α and estrogen-related receptor α (ERRα) to drive the transcription of fatty acid oxidation enzymes .

Pharmacokinetics

BCP is non-toxic in rodents, with a Lethal dose, 50% (LD50) greater than 5000 mg/kg . It inhibits various cytochrome p450 isoforms (above all, cyp3a4), which metabolize xenobiotics, leading to adverse effects due to drug levels over the therapeutic window .

Result of Action

The treatment with BCP improves the phenotype of animals used to model various inflammatory pathologies, such as nervous system diseases (Parkinson’s disease, Alzheimer’s disease, multiple sclerosis, amyotrophic lateral sclerosis, stroke), atherosclerosis, and tumors (colon, breast, pancreas, lymphoma, melanoma and glioma cancer) . It is potentially useful in Streptococcus infections, osteoporosis, steatohepatitis, and exerts anticonvulsant, analgesic, myorelaxing, sedative, and antidepressive effects .

Action Environment

The action of BCP can be influenced by environmental factors. For example, it has been found that only the injured skin of female mice had enhanced re-epithelialization after exposure to BCP . This suggests that the sex of the individual can influence the efficacy of BCP. Furthermore, BCP is widely distributed throughout the plant kingdom, serving as a predominant component in essential oils extracted from over 300 edible plants , which suggests that its action can be influenced by the plant source and extraction method.

生化分析

Biochemical Properties

BCP interacts with various enzymes and proteins. It exerts anti-inflammatory action by inhibiting main inflammatory mediators, such as inducible nitric oxide synthase (iNOS), Interleukin 1 beta (IL-1β), Interleukin-6 (IL-6), tumor necrosis factor-alfa (TNF-α), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), cyclooxygenase 1 (COX-1), and cyclooxygenase 2 (COX-2) . The effects on peroxisome proliferator-activated receptors alpha (PPAR-α) are also mediated by the activation of PPAR-α and PPAR-γ receptors .

Cellular Effects

Beta-Caryophyllene has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to have anti-inflammatory action linked to its CB2 receptor activity .

Molecular Mechanism

BCP exerts its effects at the molecular level through various mechanisms. It acts as a full agonist of the cannabinoid receptor type 2 (CB2 receptor) in rats . It also has a binding affinity of K_i = 155 nM at the CB2 receptors in mice . BCP has been shown to have anti-inflammatory action linked to its CB2 receptor activity .

Temporal Effects in Laboratory Settings

BCP has been shown to prevent or reverse behavioral changes resulting from drug exposure . It has also been found to reduce pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and NF-κB, thus ameliorating chronic pathologies characterized by inflammation and oxidative stress .

Dosage Effects in Animal Models

In animal models, BCP has been found to dose-dependently reduce ethanol consumption and preference . It has also been shown to improve the phenotype of animals used to model various inflammatory pathologies, such as nervous system diseases (Parkinson’s disease, Alzheimer’s disease, multiple sclerosis, amyotrophic lateral sclerosis, stroke), atherosclerosis, and tumors (colon, breast, pancreas, lymphoma, melanoma and glioma cancer) .

Metabolic Pathways

BCP is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . It is known to inhibit various cytochrome P450 isoforms (above all, CYP3A4), which metabolize xenobiotics .

Transport and Distribution

It is known that BCP is a selective agonist of CB2-R, suggesting that it may interact with cannabinoid receptors for transport and distribution .

Subcellular Localization

A study on a new sesquiterpene synthase, TPS7, from tobacco, which is able to produce BCP with high efficiency, found that the protein is localized in the nucleus .

属性

CAS 编号 |

87-44-5 |

|---|---|

分子式 |

C15H24 |

分子量 |

204.35 g/mol |

IUPAC 名称 |

(1R,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene |

InChI |

InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3/t13-,14-/m1/s1 |

InChI 键 |

NPNUFJAVOOONJE-ZIAGYGMSSA-N |

SMILES |

CC1=CCCC(=C)C2CC(C2CC1)(C)C |

手性 SMILES |

CC1=CCCC(=C)[C@H]2CC([C@@H]2CC1)(C)C |

规范 SMILES |

CC1=CCCC(=C)C2CC(C2CC1)(C)C |

外观 |

Solid powder |

沸点 |

264 to 266 °F at 14 mmHg (NTP, 1992) |

密度 |

0.9075 at 68 °F (NTP, 1992) - Less dense than water; will float 0.899-0.908 |

闪点 |

214 °F (NTP, 1992) |

熔点 |

< 25 °C |

Key on ui other cas no. |

87-44-5 |

物理描述 |

Liquid |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

less than 1 mg/mL at 70 °F (NTP, 1992) Insoluble in water; soluble in oils, ether Soluble (in ethanol) |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(E)-beta-caryophyllene beta-caryophyllene caryophyllene caryophyllene, (R*,4Z,9S*)-(+-)-isomer caryophyllene, (R-(R*,4E,9S))-isomer caryophyllene, (R-(R*,4Z,9S*))-isomer caryophyllene, (S-(R*,4E,9S*))-isomer caryophyllene, (S-(R*,4Z,9S*))-isomer isocaryophyllene trans-caryophyllene |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

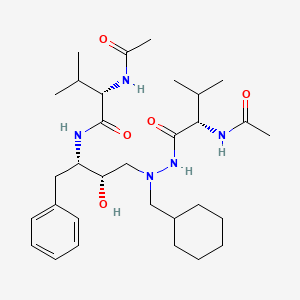

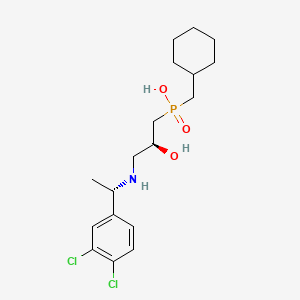

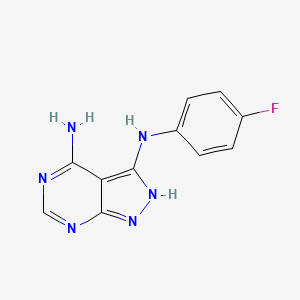

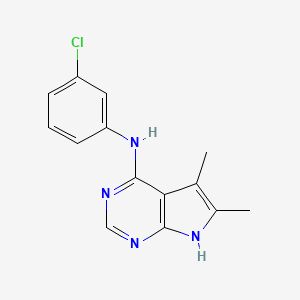

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B1668530.png)

![(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-benzylamino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1668532.png)